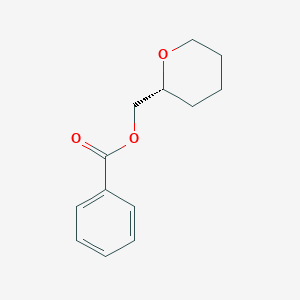![molecular formula C8H4BrFO3 B12849245 6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849245.png)
6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one is a heterocyclic compound that belongs to the family of benzo[d][1,3]dioxin-4-ones. These compounds are known for their diverse applications in medicinal, agricultural, and synthetic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one can be achieved through various methods. One common approach involves the direct synthesis from salicylic acids and acetylenic esters. This reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile . Another method involves the use of dichloromethane as the methylene donor under catalyst-free conditions with potassium phosphate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, considering the availability of reagents and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like acetonitrile or dichloromethane.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of salicylamides .
Applications De Recherche Scientifique
6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a core structure in biologically active molecules such as nucleoside base transport inhibitors, topoisomerase I inhibitors, and antiplasmodial drugs.
Agricultural Chemistry: Its derivatives are used as insecticides, crop protection agents, and fungicides.
Synthetic Chemistry: It acts as a synthetic intermediate in multistep organic synthesis, contributing to the development of novel organic materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. For instance, as a topoisomerase I inhibitor, it interferes with the enzyme’s ability to relax supercoiled DNA, thereby inhibiting DNA replication and transcription . The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxane: Another member of the benzo[d][1,3]dioxin family, used in medicinal and agrochemical research.
4H-Benzo[d][1,3]dioxin-4-one: The parent compound without the bromine and fluorine substitutions, used as a synthetic intermediate.
Uniqueness
Its ability to serve as a core structure in biologically active molecules and its use in diverse chemical reactions make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C8H4BrFO3 |
|---|---|
Poids moléculaire |
247.02 g/mol |
Nom IUPAC |
6-bromo-8-fluoro-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H4BrFO3/c9-4-1-5-7(6(10)2-4)12-3-13-8(5)11/h1-2H,3H2 |
Clé InChI |
IQUXKDVUCWBBCB-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(C=C(C=C2F)Br)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


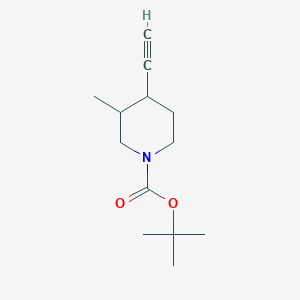
![4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12849168.png)


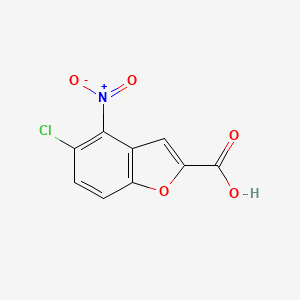
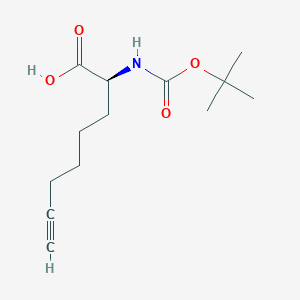

![6-Bromo-3-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B12849195.png)
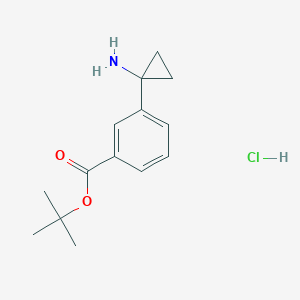
![4-Chloro-5-iodo-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12849214.png)



